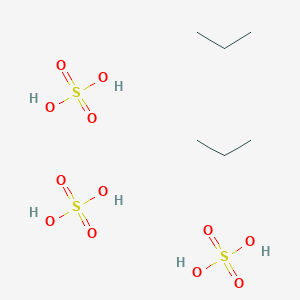
Propane;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, praseodymium(3+) salt (3:2) is a chemical compound with the molecular formula Pr₂(SO₄)₃. It is a salt formed by the reaction of praseodymium, a rare earth element, with sulfuric acid. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfuric acid, praseodymium(3+) salt (3:2) can be synthesized by reacting praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction typically involves dissolving praseodymium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the salt. The reaction can be represented as follows: [ \text{Pr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Pr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sulfuric acid, praseodymium(3+) salt (3:2) involves the use of high-purity praseodymium oxide and concentrated sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is subjected to controlled cooling to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sulfuric acid, praseodymium(3+) salt (3:2) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Praseodymium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The sulfate ions in the compound can be replaced by other anions through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize praseodymium(3+) to higher oxidation states.
Reducing Agents: Reducing agents like sodium borohydride can reduce praseodymium(3+) to lower oxidation states.
Major Products Formed:
Oxidation: Oxidation of praseodymium(3+) can lead to the formation of praseodymium(IV) compounds.
Reduction: Reduction of praseodymium(3+) can result in the formation of praseodymium(II) compounds.
Aplicaciones Científicas De Investigación
Sulfuric acid, praseodymium(3+) salt (3:2) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is being conducted to explore the potential medical applications of praseodymium compounds, including their use in imaging and therapy.
Industry: Sulfuric acid, praseodymium(3+) salt (3:2) is used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of sulfuric acid, praseodymium(3+) salt (3:2) involves its interaction with molecular targets and pathways in various systems. In chemical reactions, praseodymium(3+) ions can act as Lewis acids, accepting electron pairs from other molecules. This property makes it useful as a catalyst in certain reactions. In biological systems, praseodymium ions can interact with proteins and enzymes, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Sulfuric acid, praseodymium(3+) salt (3:2) can be compared with other praseodymium compounds, such as:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical applications.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the preparation of other praseodymium salts.
Praseodymium(III) acetate (Pr(CH₃COO)₃): Used in organic synthesis and as a catalyst.
Uniqueness: Sulfuric acid, praseodymium(3+) salt (3:2) is unique due to its specific sulfate anion, which imparts distinct chemical properties and reactivity compared to other praseodymium salts. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
Propiedades
Fórmula molecular |
C6H22O12S3 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
Clave InChI |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
SMILES canónico |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


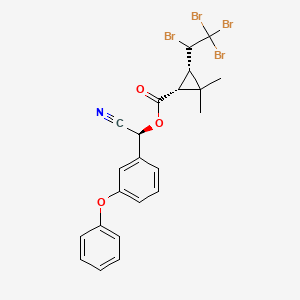
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
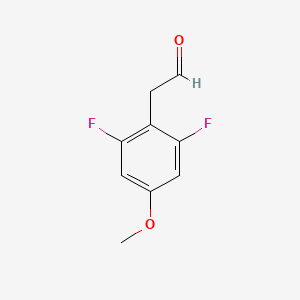
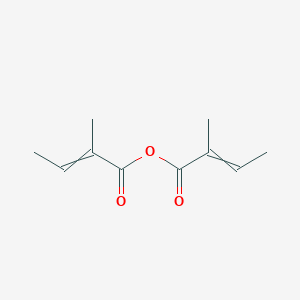
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)
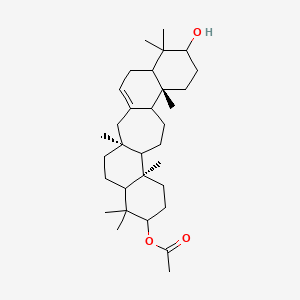
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
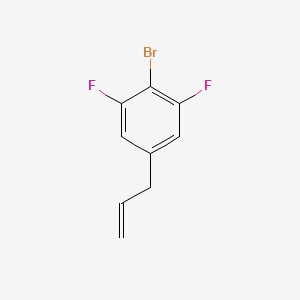
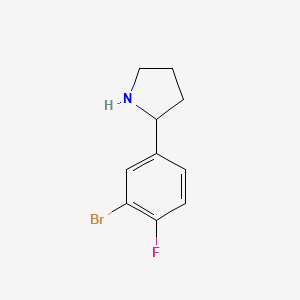
![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
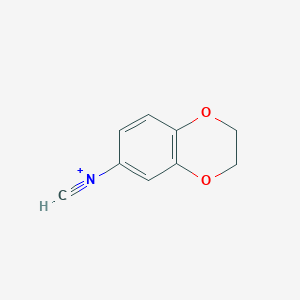
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
